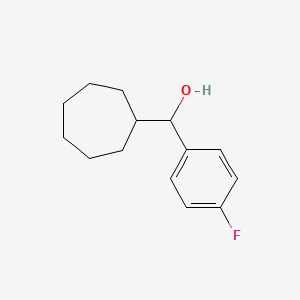

Cycloheptyl (4-fluorophenyl)methanol

Description

Cycloheptyl (4-fluorophenyl)methanol (CAS: 34520-60-0) is a fluorinated secondary alcohol characterized by a cycloheptyl group attached to a 4-fluorophenyl-substituted methanol scaffold.

Properties

IUPAC Name |

cycloheptyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWNRUTZFQNKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl (4-fluorophenyl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods: Industrial production of Cycloheptyl (4-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl (4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products:

Oxidation: Cycloheptyl (4-fluorophenyl) ketone.

Reduction: Cycloheptyl (4-fluorophenyl) methane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptyl (4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-fluorophenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom on the phenyl ring can participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Core Scaffold and Substituent Effects

- Cycloheptyl (4-fluorophenyl)methanol: Features a seven-membered cycloheptyl ring, which introduces significant steric bulk compared to smaller cyclic groups.

- [2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl]methanol: Incorporates a quinoline ring and cyclopropyl group. Single-crystal X-ray studies reveal dihedral angles of 72.6–76.2° between the quinoline and fluorophenyl rings, with intramolecular O–H⋯N and C–H⋯O hydrogen bonds stabilizing the structure .

- [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol: Contains a piperidine ring and dual fluorophenyl groups. The hydroxyl group at C-7' is critical for antiplasmodial activity, as shown by IC50 values of 1.03–4.43 μg/mL against resistant malaria strains .

Steric and Electronic Impacts

- Steric repulsion between bulky substituents (e.g., cycloheptyl vs. cyclopropyl) can distort molecular planarity. For example, 4-fluorophenyl groups in porphyrins induce nonplanar geometries due to steric clashes with macrocycles .

- The cycloheptyl group’s larger size may reduce solubility in polar solvents compared to cyclopropane or cyclohexane derivatives, as observed in solvent-dependent thermal decomposition studies of fluorophenyl trioxanes .

Physicochemical Properties

Table 1. Key Properties of Selected Fluorophenyl Methanol Derivatives

Biological Activity

Cycloheptyl (4-fluorophenyl)methanol is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores the compound's synthesis, biological interactions, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Cycloheptyl (4-fluorophenyl)methanol features a cycloheptyl group attached to a methanol moiety, which is further substituted with a 4-fluorophenyl group. Its molecular formula is C13H17F, with a molecular weight of approximately 210.25 g/mol. The presence of fluorine in the para position of the phenyl ring enhances its chemical reactivity and biological properties, influencing interactions with various biological targets.

Synthesis Methods

The synthesis of cycloheptyl (4-fluorophenyl)methanol can be achieved through several methods, including:

-

Grignard Reaction :

-

Reduction of Aldehyde :

Cycloheptanol can react with 4-fluorobenzaldehyde in the presence of reducing agents to yield the desired alcohol.

These synthetic pathways are crucial for producing the compound for further biological evaluation.

Anticancer Potential

Research indicates that cycloheptyl (4-fluorophenyl)methanol exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to cycloheptyl (4-fluorophenyl)methanol demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines . These findings suggest that the compound may interfere with critical signaling pathways involved in cancer progression.

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Preliminary studies indicate activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that cycloheptyl (4-fluorophenyl)methanol could serve as a lead compound for developing new antibacterial agents .

Study on Anticancer Activity

A notable study involved testing various derivatives of cycloheptyl (4-fluorophenyl)methanol against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth, leading to apoptosis in treated cells. The study highlighted that structural modifications could enhance its efficacy further.

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Cycloheptyl (4-fluorophenyl)methanol | 5.0 | MCF-7 (Breast) |

| Related Compound A | 3.5 | A549 (Lung) |

| Related Compound B | 7.0 | PC-3 (Prostate) |

Antibacterial Efficacy Study

In another study focusing on antibacterial activity, cycloheptyl (4-fluorophenyl)methanol was tested against a panel of bacterial strains. The results demonstrated significant inhibition zones comparable to standard antibiotics, indicating its potential as an effective antibacterial agent.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| E. coli | 30 |

| S. aureus | 28 |

| K. pneumoniae | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.